

"trans-2-Enoyl-OPC8-CoA" role in alpha-linolenic acid metabolism

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Compound of Interest

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An In-depth Technical Guide on the Role of **trans-2-Enoyl-OPC8-CoA** in Alpha-Linolenic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, serves as the primary precursor for the biosynthesis of jasmonates, a class of potent lipid-derived signaling molecules in plants. This pathway, crucial for regulating plant development and defense responses, culminates in the production of jasmonic acid (JA) and its derivatives. A key, yet often overlooked, segment of this metabolic cascade is the peroxisomal β -oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This guide focuses on the pivotal intermediate within this process, **trans-2-Enoyl-OPC8-CoA**. We will elucidate its formation, subsequent conversion, and the broader enzymatic and regulatory context of its role in converting ALA into the bioactive hormone, jasmonic acid. This document provides quantitative data on key enzymes, detailed experimental protocols for analysis, and visual diagrams of the metabolic and experimental workflows.

The Jasmonic Acid Biosynthesis Pathway: From ALA to OPC8-CoA

The journey from alpha-linolenic acid to jasmonic acid spans two cellular organelles: the chloroplast and the peroxisome.

2.1 Chloroplast-Localized Synthesis of OPDA

The initial steps of jasmonate biosynthesis occur in the chloroplasts.^[1]

- Release of ALA: Stress signals trigger phospholipases to release α -linolenic acid (18:3) from chloroplast membranes.^[2]
- Oxygenation: The enzyme 13-lipoxygenase (13-LOX) catalyzes the addition of molecular oxygen to ALA, forming (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).^{[3][4]}
- Cyclization: 13-HPOT is rapidly converted into an unstable allene oxide by allene oxide synthase (AOS). This is followed by a cyclization reaction catalyzed by allene oxide cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid (12-OPDA).^{[3][4]}

2.2 Peroxisomal Conversion of OPDA to OPC8-CoA

12-OPDA is then transported from the chloroplast to the peroxisome for the final stages of JA synthesis.^[5]

- Reduction: Inside the peroxisome, the cyclopentenone ring of 12-OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3), an NADPH-dependent enzyme, to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).^{[6][7]} The OPR3 isozyme is considered the most significant for JA biosynthesis due to its high efficiency and ability to reduce all four stereoisomers of OPDA.^{[5][6]}
- CoA Ligation: OPC-8:0 is activated for β -oxidation by being ligated to Coenzyme A. This reaction is catalyzed by peroxisomal OPC-8:0-CoA ligase 1 (OPCL1), an ATP-dependent enzyme, yielding OPC8-CoA.^[8]

The Core Role of trans-2-Enoyl-OPC8-CoA in Peroxisomal β -Oxidation

OPC8-CoA enters a series of three β -oxidation cycles to shorten its octanoic acid side chain, ultimately producing jasmonic acid. **trans-2-Enoyl-OPC8-CoA** is the first intermediate in this critical process.

- **Formation of trans-2-Enoyl-OPC8-CoA:** The first and rate-limiting step of β -oxidation is the oxidation of OPC8-CoA.^{[9][10]} This reaction is catalyzed by a peroxisomal Acyl-CoA Oxidase (ACX), which introduces a double bond between the α and β carbons (C2 and C3) of the octanoic acid side chain, producing **trans-2-Enoyl-OPC8-CoA** and hydrogen peroxide (H_2O_2).^{[11][12]}
- **Hydration and Dehydrogenation:** The intermediate **trans-2-Enoyl-OPC8-CoA** is then acted upon by a Multifunctional Protein (MFP), which possesses both enoyl-CoA hydratase and β -hydroxy-acyl-CoA dehydrogenase activities. This enzyme first hydrates the double bond to form 3-hydroxy-OPC8-CoA and then oxidizes it to 3-keto-OPC8-CoA (also known as 3-oxo-OPC8-CoA).^[11]
- **Thiolytic Cleavage:** The final step of the cycle is catalyzed by 3-ketoacyl-CoA thiolase (KAT). This enzyme cleaves 3-keto-OPC8-CoA, releasing a molecule of acetyl-CoA and a shortened OPC-CoA ester (OPC6-CoA).^[11]

This three-step cycle repeats two more times, successively removing two-carbon units as acetyl-CoA, to yield jasmonoyl-CoA. Finally, a thioesterase hydrolyzes jasmonoyl-CoA to release free jasmonic acid (JA).

Data Presentation: Enzyme Kinetics

Quantitative understanding of the jasmonate pathway relies on the kinetic parameters of its key enzymes. The data below is primarily from studies on *Arabidopsis thaliana* and other model organisms.

Enzyme	Substrate(s)	Organism	K _m	V _{max} / Activity	Reference(s)
OPR3	(9S,13S)-12-OPDA	Arabidopsis thaliana	35 μ M	53.7 nkat (mg protein) ⁻¹	[6] [13]
OPR3	12-OPDA	Zea mays	190 μ M	Not reported	[5]
OPR3	NADPH	Arabidopsis thaliana	12 μ M	Not reported	[7]
OPR3	Cyclohexenone	Arabidopsis thaliana	2.5 mM	Not reported	[7]
Acyl-CoA Oxidase (Short-Chain)	Butyryl-CoA (C4)	Arabidopsis thaliana	Not reported	Active	[14]
Acyl-CoA Oxidase (Short-Chain)	Hexanoyl-CoA (C6)	Arabidopsis thaliana	Not reported	Active	[14]
Acyl-CoA Oxidase (Short-Chain)	Octanoyl-CoA (C8)	Arabidopsis thaliana	Not reported	Active	[14]

Note: Specific kinetic data for Acyl-CoA Oxidase acting on OPC8-CoA is not readily available in the literature. The data presented reflects its established activity on short-to-medium chain acyl-CoAs.

Experimental Protocols

This section provides detailed methodologies for the analysis of the jasmonic acid pathway.

5.1 Protocol 1: Jasmonate Extraction and Quantification by LC-MS/MS

This protocol describes a robust method for extracting and quantifying jasmonates from plant tissue.[\[15\]](#)

- Principle: Jasmonates are extracted from plant tissue using an organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering compounds. Quantification is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS), using deuterated internal standards for accuracy.
- Materials:
 - Plant tissue (20-100 mg)
 - Liquid nitrogen
 - Extraction Solvent: 80% Acetonitrile with 1% Acetic Acid
 - Internal Standards: Deuterated standards (e.g., $^2\text{H}_6$ -JA, $^2\text{H}_2$ -JA-Ile)
 - C18 SPE Cartridges
 - SPE Wash Solution: 1% Acetic Acid in water
 - SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid
 - Reconstitution Solvent: 30% Methanol
 - Mortar and pestle, microcentrifuge tubes, refrigerated centrifuge, vacuum concentrator.
- Procedure:
 - Sample Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
 - Extraction: Transfer the powder to a microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent and the internal standards. Vortex vigorously and incubate at 4°C for 1 hour with shaking.
 - Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

- SPE Cartridge Preparation: Condition a C18 SPE cartridge by passing 1 mL of 100% Acetonitrile, followed by 1 mL of Extraction Solvent. Equilibrate with 1 mL of Wash Solution.
- Sample Loading: Load the supernatant from step 3 onto the equilibrated cartridge.
- Washing: Wash the cartridge with 1 mL of Wash Solution to remove polar impurities.
- Elution: Elute the jasmonates with 1 mL of Elution Solution into a clean collection tube.
- Drying and Reconstitution: Evaporate the eluate to dryness using a vacuum concentrator. Reconstitute the dried extract in 50 μ L of Reconstitution Solvent.
- Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

5.2 Protocol 2: Peroxisomal Acyl-CoA Oxidase (ACX) Activity Assay

This spectrophotometric assay measures the activity of ACX by detecting the H_2O_2 produced. [\[16\]](#)

- Principle: ACX oxidizes an acyl-CoA substrate, producing H_2O_2 . The H_2O_2 is then used by exogenously added horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., leuco-dichlorofluorescein), resulting in a color change that can be measured spectrophotometrically.
- Materials:
 - Isolated peroxisomes or tissue homogenate
 - Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2
 - Substrate: Lauroyl-CoA (or other acyl-CoA), 100 μ M final concentration
 - Horseradish Peroxidase (HRP)
 - Leuco-dichlorofluorescein (reduced form)
 - Flavin adenine dinucleotide (FAD), 20 μ M final concentration

- Spectrophotometer.
- Procedure:
 - Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, HRP, leuco-dichlorofluorescein, and FAD.
 - Enzyme Addition: Add the sample containing the ACX enzyme (e.g., 20-50 µg of peroxisomal protein) to the cuvette and mix by inversion.
 - Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.
 - Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the appropriate wavelength for the oxidized dye over time (e.g., 5 minutes).
 - Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve generated with known amounts of H₂O₂.

5.3 Protocol 3: Wound-Induced Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure changes in the expression of jasmonate biosynthesis genes (e.g., OPR3, ACX) in response to mechanical wounding.[\[17\]](#)[\[18\]](#)

- Principle: Plant tissue is wounded, and RNA is extracted at various time points. The RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) with primers specific to the target genes. Gene expression levels are normalized to a stable reference gene.
- Materials:
 - Plant material (e.g., *Arabidopsis thaliana* leaves)
 - Forceps or hemostat for wounding
 - Liquid nitrogen
 - RNA extraction kit (e.g., TRIzol-based method)

- DNase I
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green-based)
- Gene-specific primers (for target and reference genes)
- qPCR instrument.
- Procedure:
 - Wounding Treatment: Mechanically wound plant leaves by crushing with forceps at defined points. Collect wounded and unwounded control tissue at several time points (e.g., 0, 30, 60, 120 minutes) and immediately flash-freeze in liquid nitrogen.
 - RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.
 - DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
 - cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
 - qPCR: Set up qPCR reactions in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
 - Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of target genes using the $\Delta\Delta Cq$ method, normalizing to the Cq value of a validated reference gene (e.g., ACTIN or UBIQUITIN).

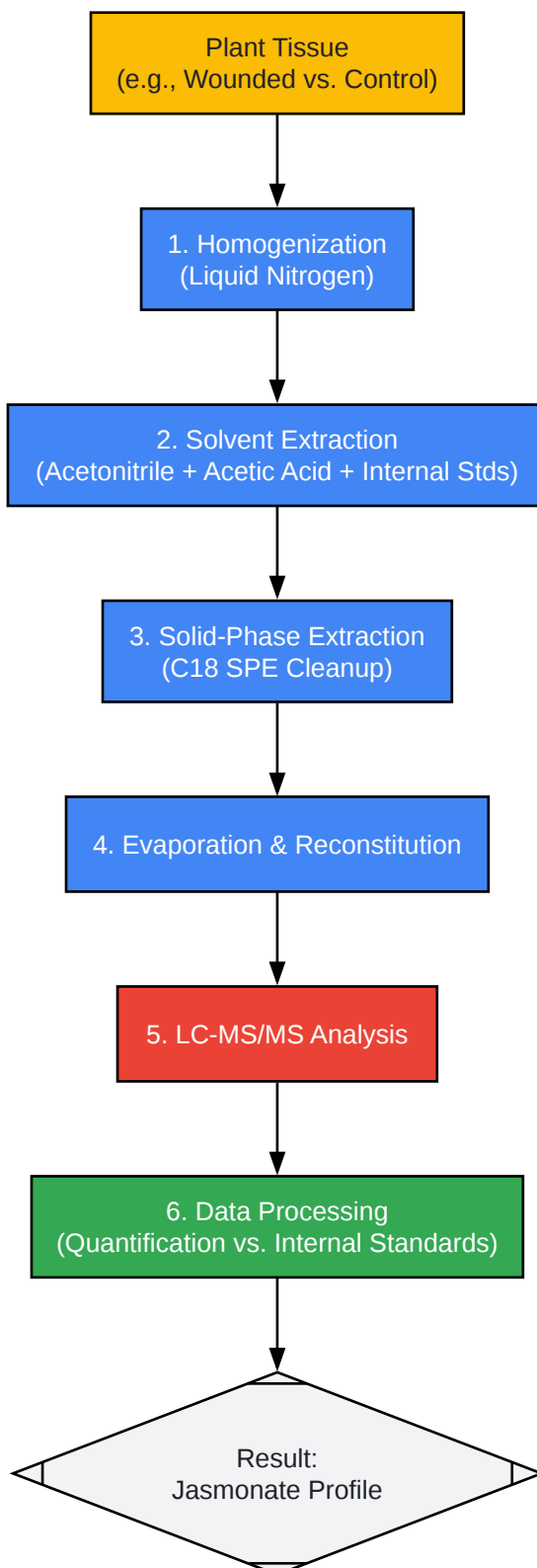
Mandatory Visualizations

6.1 Jasmonic Acid Biosynthesis Pathway



Caption: The jasmonic acid biosynthesis pathway from α -linolenic acid.

6.2 Experimental Workflow for Jasmonate Analysis

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Caption: Workflow for jasmonate extraction and quantitative analysis.

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